molecular formula C10H12N4O B13061979 2-Amino-3-(1H-indazol-1-YL)propanamide

2-Amino-3-(1H-indazol-1-YL)propanamide

Cat. No.: B13061979
M. Wt: 204.23 g/mol
InChI Key: MGPSZECOKLCDMM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1H-indazol-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of 2-azidobenzaldehydes with amines, followed by a cyclization reaction to form the indazole ring . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1H-indazol-1-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-3-(1H-indazol-1-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-(1H-indazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Amino-3-(1H-indazol-1-yl)propanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-3-indazol-1-ylpropanamide

InChI

InChI=1S/C10H12N4O/c11-8(10(12)15)6-14-9-4-2-1-3-7(9)5-13-14/h1-5,8H,6,11H2,(H2,12,15)

InChI Key

MGPSZECOKLCDMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CC(C(=O)N)N

Origin of Product

United States

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